Tert-butyl 3,3-difluoro-4-hydroxypyrrolidine-1-carboxylate
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Overview
Description
Tert-butyl 3,3-difluoro-4-hydroxypyrrolidine-1-carboxylate is a chemical compound with the molecular formula C9H15F2NO3 . It has a molecular weight of 223.22 g/mol . The compound is also known by other names such as 1-Boc-3,3-difluoro-4-hydroxypyrrolidine and MFCD27956892 .
Molecular Structure Analysis
The InChI code for this compound is 1S/C9H15F2NO3/c1-8(2,3)15-7(14)12-4-6(13)9(10,11)5-12/h6,13H,4-5H2,1-3H3 . The Canonical SMILES for the compound is CC©©OC(=O)N1CC(C(C1)(F)F)O .
Physical And Chemical Properties Analysis
This compound is a solid or semi-solid or liquid substance . It should be stored in a dark place, sealed in dry, at a temperature of 2-8°C . The compound has a topological polar surface area of 49.8 Ų . It has a XLogP3-AA value of 0.9, indicating its lipophilicity .
Scientific Research Applications
Mechanistic Insights and Methodological Applications
- The research by Xue and Silverman (2010) highlights a fast N→O tert-butyloxycarbonyl (Boc) migration involving an unusual nine-membered cyclic transition state, demonstrating the compound's role in understanding reaction mechanisms and potential in synthetic applications (F. Xue, R. Silverman, 2010).
Synthesis and Applications in Medicinal Chemistry
- Singh and Umemoto (2011) explored the synthesis of N-protected 4-fluoropyrrolidine-2-carbonyl fluorides, highlighting the compound's utility as a synthon for dipeptidyl peptidase IV inhibitors and other medicinal chemistry applications. This work underscores the significance of the compound in the development of pharmaceuticals (R. Singh, T. Umemoto, 2011).
Chiral Auxiliary and Synthesis of Enantiomerically Pure Compounds
- Studer, Hintermann, and Seebach (1995) detailed the synthesis and applications of tert-butyl 2-(tert-butyl)-5,5-dimethyl-4-oxoimidazolidine-1-carboxylate as a chiral auxiliary, demonstrating its efficacy in the synthesis of enantiomerically pure compounds, which are crucial in the pharmaceutical industry (A. Studer, T. Hintermann, D. Seebach, 1995).
Novel Synthetic Pathways
- The work by Purkayastha et al. (2010) presents an unprecedented cascade of reactions leading to pipecolic acid derivatives, illustrating the compound's role in developing new synthetic routes for the preparation of biologically significant molecules (N. Purkayastha, Deepak M. Shendage, R. Froehlich, G. Haufe, 2010).
Advancements in Organic Synthesis
- Boev et al. (2015) reported on the stereoselective syntheses of substituted tert-butyl 3-allyl-4-hydroxypiperidine-1-carboxylate, demonstrating the compound's versatility in achieving stereoselectivity in organic synthesis, which is vital for creating compounds with specific biological activities (V. Boev, A. I. Moskalenko, S. Belopukhov, N. M. Przheval’skii, 2015).
Safety and Hazards
Mechanism of Action
Target of Action
This compound is often used as a reagent or intermediate in organic synthesis , suggesting that its targets could vary depending on the specific reaction or pathway it is involved in.
Mode of Action
The mode of action of Tert-butyl 3,3-difluoro-4-hydroxypyrrolidine-1-carboxylate is also dependent on the specific reaction or pathway it is involved in. As an intermediate, it likely interacts with other molecules to facilitate the formation of more complex compounds .
Biochemical Pathways
It is known that this compound is involved in organic synthesis reactions , which could potentially impact a wide range of biochemical pathways.
Result of Action
As a reagent or intermediate in organic synthesis, its primary function is likely to facilitate the formation of more complex compounds .
Action Environment
This compound should be stored in a dark place, sealed in dry conditions, and at a temperature of 2-8°C . These environmental factors are critical for maintaining the compound’s stability and efficacy.
Properties
IUPAC Name |
tert-butyl 3,3-difluoro-4-hydroxypyrrolidine-1-carboxylate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H15F2NO3/c1-8(2,3)15-7(14)12-4-6(13)9(10,11)5-12/h6,13H,4-5H2,1-3H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MKRJRMARSARGCB-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CC(C(C1)(F)F)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H15F2NO3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID501137067 |
Source
|
Record name | 1-Pyrrolidinecarboxylic acid, 3,3-difluoro-4-hydroxy-, 1,1-dimethylethyl ester | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID501137067 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
223.22 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1434141-81-7 |
Source
|
Record name | 1-Pyrrolidinecarboxylic acid, 3,3-difluoro-4-hydroxy-, 1,1-dimethylethyl ester | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1434141-81-7 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 1-Pyrrolidinecarboxylic acid, 3,3-difluoro-4-hydroxy-, 1,1-dimethylethyl ester | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID501137067 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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